

Safety data sheet (SDS) for 4-Isopropylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylbenzenesulfonyl chloride

Cat. No.: B1302011

[Get Quote](#)

An In-depth Technical Guide to the Safety Data Sheet (SDS) for **4-Isopropylbenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and hazard profile of **4-Isopropylbenzenesulfonyl chloride** (CAS No. 54997-90-9). The information is compiled from various safety data sheets and regulatory guidelines to ensure a thorough understanding for professionals in research and development.

Chemical Identification

Summary of key identifiers for **4-Isopropylbenzenesulfonyl chloride**.

Identifier	Value
Chemical Name	4-Isopropylbenzenesulfonyl chloride
Synonyms	p-Isopropylbenzenesulfonyl chloride, Cumene-4-sulfonyl chloride
CAS Number	54997-90-9 [1] [2]
Molecular Formula	C ₉ H ₁₁ ClO ₂ S [2] [3]
Molecular Weight	218.70 g/mol [1] [3]
Linear Formula	(CH ₃) ₂ CHC ₆ H ₄ SO ₂ Cl [1]
InChIKey	CETRNHJIXGITKR-UHFFFAOYSA-N [2]

Physical and Chemical Properties

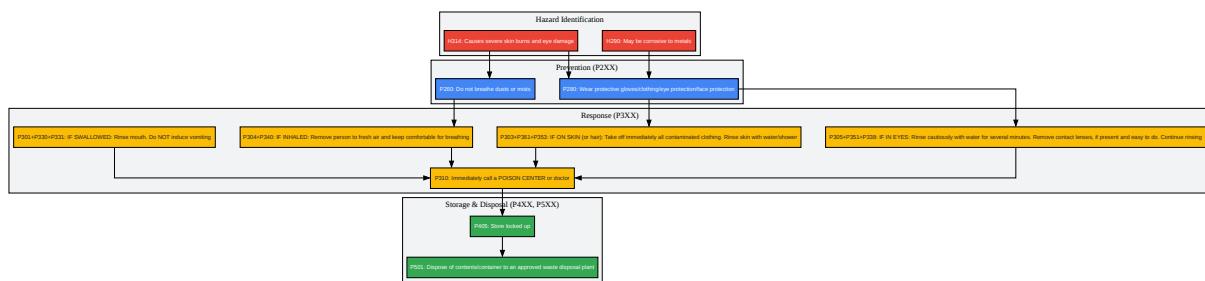
This table summarizes the key physical and chemical properties of **4-Isopropylbenzenesulfonyl chloride**.

Property	Value
Form	Low melting solid [2]
Color	Light orange/brown [2]
Melting Point	51-52 °C [2]
Boiling Point	142-143 °C (at 12 mmHg) [2]
Density	1.220 g/mL at 25 °C [2] [4]
Refractive Index	n _{20/D} 1.5410 [2] [4]
Flash Point	143 °F [2]
Sensitivity	Moisture Sensitive [2]

Hazard Identification and Classification

4-Isopropylbenzenesulfonyl chloride is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage [1] [3] [5]
Serious Eye Damage/Eye Irritation	1	H314: Causes severe skin burns and eye damage [5]
Corrosive to Metals	1	H290: May be corrosive to metals


GHS Pictogram:

- GHS05: Corrosion[\[1\]](#)

Signal Word: Danger[\[1\]](#)[\[5\]](#)

Logical Flow of Hazard Identification and Response

The following diagram illustrates the logical relationship between the identified hazards and the required safety responses.

[Click to download full resolution via product page](#)

Caption: GHS Hazard and Response Workflow for **4-Isopropylbenzenesulfonyl chloride**.

Experimental Protocols for Hazard Determination

The hazard classifications are based on standardized experimental protocols. While specific test results for this compound are not publicly detailed, the methodologies follow established guidelines.

Skin Corrosion/Irritation - OECD Test Guideline 431

The "Skin Corrosion: Category 1B" classification is determined through methods outlined in guidelines such as OECD TG 431.^[6] This in vitro test method uses a reconstructed human epidermis (RhE) model that mimics the properties of human skin.^[6]

Methodology Overview:

- **Test Principle:** The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.^[6]
- **Procedure:** A measured amount of the test substance is applied topically to the RhE tissue. The exposure time is critical for sub-categorization. For Category 1B, the exposure is typically between 3 minutes and 1 hour.^{[1][7]}
- **Viability Assessment:** After exposure, the tissue is rinsed, and cell viability is measured, commonly using an MTT assay. The reduction in cell viability compared to negative controls determines the corrosive potential.
- **Classification:** A substance is classified as corrosive if it causes irreversible skin damage. Sub-category 1B is assigned for materials that induce a corrosive response after an exposure greater than 3 minutes and up to 1 hour, with observations continuing for up to 14 days.^[7]

Corrosivity to Metals - UN Manual of Tests and Criteria

The classification "Corrosive to Metals: Category 1" is based on testing described in the UN Manual of Tests and Criteria.

Methodology Overview:

- **Test Principle:** This test determines the corrosion rate of a substance on specific metal surfaces, typically steel and aluminum.
- **Procedure:** The substance is placed in contact with coupons of the test metals for a specified period under controlled temperature conditions.

- Corrosion Rate Calculation: The mass loss of the metal coupons is measured, and the corrosion rate is calculated in millimeters per year.
- Classification: A substance is classified as corrosive to metals if the corrosion rate on either steel or aluminum surfaces exceeds 6.25 mm per year at a test temperature of 55 °C.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protection

Control Parameter	Recommendation
Engineering Controls	Use in a well-ventilated place. Install a closed system or local exhaust. Safety shower and eye bath should be readily available. [6]
Respiratory Protection	Half or full facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator. [6]
Hand Protection	Impervious gloves. [6]
Eye Protection	Safety goggles. A face-shield may be required depending on the situation. [6]
Skin and Body Protection	Impervious protective clothing and protective boots as needed. [6]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Exposure Route	First Aid Protocol
Inhalation	Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[5][6]
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[6]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][6]
Ingestion	Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. [5][6]

Firefighting and Accidental Release Measures

Firefighting:

- Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[6]
- Unsuitable Extinguishing Media: Solid streams of water.[6]
- Specific Hazards: May decompose upon combustion to generate poisonous fumes, including carbon oxides and hydrogen chloride.[6]
- Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[8]

Accidental Release:

- Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to a safe area.[9]

- Containment: Absorb spilled material in a suitable absorbent (e.g., dry sand, earth). For large spills, contain with bunding.[6]
- Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]

Storage and Stability

Parameter	Recommendation
Storage Conditions	Keep container tightly closed. Store in a cool, dark, and well-ventilated place. Store locked up. [6] Store under an inert atmosphere at room temperature.[2]
Incompatible Materials	Oxidizing agents.
Hazardous Decomposition	Decomposes upon combustion to generate poisonous fumes (Carbon dioxide, Carbon monoxide, Hydrogen chloride).[6]

Transport Information

Regulation	Information
UN Number	UN 3265[2]
UN Proper Shipping Name	Corrosive liquid, acidic, organic, n.o.s. (or similar, depending on formulation)
Transport Hazard Class	8[2]
Packing Group	II[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labelghs.com [labelghs.com]
- 2. thepsc.eu [thepsci.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]
- 8. Corrosivity test: Test C1 (Section 37 of the UN Manual of Tests and Criteria, §2.16 of CLP) performed under ADR - Analytice [analytice.com]
- 9. scimed.co.uk [scimed.co.uk]
- To cite this document: BenchChem. [Safety data sheet (SDS) for 4-Isopropylbenzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302011#safety-data-sheet-sds-for-4-isopropylbenzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com